molecular formula C27H25N3O2 B2813347 (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 844826-15-9

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2813347
CAS No.: 844826-15-9
M. Wt: 423.516
InChI Key: JODURBTZKKBAKN-FMIVXFBMSA-N
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Description

The compound “(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one” is a benzimidazole-pyrrolidinone hybrid with a cinnamyl side chain and a 2-methoxyphenyl substituent. Its structure combines a benzimidazole core (a bicyclic aromatic system with two nitrogen atoms) fused to a pyrrolidin-2-one ring, a five-membered lactam. The cinnamyl group (a styrenyl moiety) and 2-methoxyphenyl substituent likely influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-32-25-16-8-7-15-24(25)30-19-21(18-26(30)31)27-28-22-13-5-6-14-23(22)29(27)17-9-12-20-10-3-2-4-11-20/h2-16,21H,17-19H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODURBTZKKBAKN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxybenzaldehyde, cinnamyl bromide, and 1H-benzo[d]imidazole.

    Step 1 Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction involving 2-methoxybenzaldehyde and an appropriate amine under acidic or basic conditions.

    Step 2 Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced via a condensation reaction between the pyrrolidinone intermediate and 1H-benzo[d]imidazole. This step often requires a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Step 3 Addition of the Cinnamyl Group: The final step involves the alkylation of the benzimidazole nitrogen with cinnamyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Cinnamaldehyde, cinnamic acid derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 278.3 g/mol
  • Functional Groups : Contains a pyrrolidinone, benzimidazole, and methoxyphenyl groups.

Pharmacological Potential

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The benzimidazole derivatives are known for their significant activity against various pathogens, including bacteria and fungi. Studies have shown that compounds in this class can inhibit the growth of Staphylococcus aureus and other resistant strains .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially acting on key mediators involved in chronic inflammation. This could make it a candidate for treating conditions such as arthritis or inflammatory bowel disease .
  • Neuroprotective Effects : Research suggests that similar compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, making them promising candidates for neurodegenerative disease therapies .

Computational Predictions

Utilizing computational methods like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities of this compound based on its structural characteristics. Such predictive modeling is crucial for guiding experimental investigations into its pharmacological properties.

Antimicrobial Activity Study

A study investigating the antimicrobial efficacy of benzimidazole derivatives found that several compounds exhibited potent activity against resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Mechanism Exploration

In vitro studies demonstrated that (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one significantly reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases.

Neuroprotective Effects in Cell Models

Research involving SH-SY5Y neuroblastoma cells indicated that the compound could inhibit apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This protective effect was linked to modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cinnamyl group may facilitate binding to hydrophobic pockets, while the benzimidazole moiety could interact with polar or charged residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include benzimidazole-pyrrolidinone derivatives with variations in substituents on the phenyl ring, benzimidazole core, or pyrrolidinone ring. Key comparisons are summarized below:

Compound Substituents Key Properties/Activities Reference
Target Compound 1-(2-Methoxyphenyl), 4-(1-cinnamyl-benzimidazol-2-yl) Hypothesized enhanced lipophilicity and π-π stacking due to cinnamyl group; potential kinase inhibition (inferred from similar scaffolds) N/A
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) 1-(2-Hydroxyphenyl) High yield (97.6%), melting point 214–215°C; moderate anticancer activity against A549 cells
4-(5-Methyl-1H-benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (22a) 5-Methyl-benzimidazole Improved solubility (white solid, 90.8% yield); structural rigidity enhances stability
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-benzimidazol-2-yl)pyrrolidin-2-one (21b) 3,5-Dichloro-2-hydroxyphenyl, 5-fluoro-benzimidazole Highest cytotoxicity (IC₅₀ = 4.2 µM vs. A549 cells); chloro/fluoro groups enhance electron-withdrawing effects
5a–h (Thiazole-naphthalene hybrids) 4-(Naphthalen-2-yl)thiazol-2-yl, 5-aryl-pyrrolidin-2-one Broad-spectrum antibacterial activity (e.g., 5a: MIC = 12.5 µg/mL vs. S. aureus); thiazole moiety enhances membrane penetration

Pharmacological Activity

  • Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., 21b’s chloro/fluoro substituents) exhibit superior cytotoxicity compared to methoxy- or hydroxy-substituted analogues. The cinnamyl group in the target compound may enhance binding to hydrophobic kinase pockets, though experimental validation is needed .
  • Antimicrobial Activity : Thiazole-naphthalene hybrids (e.g., 5a–h) show potent antibacterial effects, while methoxyphenyl derivatives are less explored in this context. The target compound’s cinnamyl group could modulate Gram-negative activity due to its amphiphilic nature .

Physicochemical Properties

  • Melting Points : Hydroxy- and chloro-substituted derivatives (e.g., 21b: 231–232°C) have higher melting points than methoxy analogues, suggesting stronger intermolecular interactions .
  • Solubility : Methoxy groups (as in the target compound) improve solubility in polar solvents compared to chloro substituents .

Biological Activity

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that includes a pyrrolidinone core, a benzimidazole moiety, and a methoxyphenyl substituent. The presence of the cinnamyl group contributes to its biological activity, making it an interesting candidate for research into various therapeutic applications.

Structural Characteristics

The compound can be classified as a heterocyclic compound due to the presence of nitrogen in its structure. This classification is often associated with various pharmacological properties. The structural diversity of this molecule suggests potential interactions with biological targets, which can be explored through various experimental and computational methods.

Biological Activity Spectrum

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Benzimidazole derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, compounds bearing benzimidazole nuclei have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria and fungi .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against different cancer cell lines. The benzimidazole moiety has been linked to anticancer activity in numerous studies, indicating its potential as a chemotherapeutic agent .
  • Antioxidant Effects : Similar compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in combating oxidative stress.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several indole-based pyrido [1,2-a] benzimidazole derivatives and evaluated their antimicrobial activity using the broth microdilution method. Notably, certain compounds displayed significant antibacterial activity against Salmonella typhi and antifungal activity against Candida albicans .
  • Anticancer Activity : Research on benzimidazole derivatives has highlighted their cytotoxic effects on various cancer cell lines. For example, studies have shown that certain analogs can inhibit the proliferation of colorectal adenocarcinoma cells .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the chemical structure can enhance biological activity. For instance, the introduction of specific functional groups has been associated with increased potency against targeted diseases .

Data Tables

Here is a summary table showcasing the biological activities associated with similar compounds:

Compound TypeActivity TypeReference
Benzimidazole DerivativesAntimicrobial
Benzimidazole AnaloguesAnticancer
Pyrrolidinone DerivativesAntioxidant

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